N-(2-methylpropyl)-4-(methylsulfanyl)aniline
Description
N-(2-methylpropyl)-4-(methylsulfanyl)aniline is an aniline derivative featuring a 2-methylpropyl (isobutyl) group attached to the nitrogen atom and a methylsulfanyl (methylthio) substituent at the para position of the aromatic ring. The methylsulfanyl group is a common pharmacophoric element, influencing electronic properties and metabolic stability, while the N-alkyl chain modulates lipophilicity and steric interactions.
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C11H17NS/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |
InChI Key |
FUXFXRVYAKZCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-4-(methylsulfanyl)aniline typically involves the reaction of 4-chloroaniline with 2-methylpropylamine and methylthiol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the substitution reactions. The process involves heating the reactants to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-4-(methylsulfanyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(2-methylpropyl)-4-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of N-(2-methylpropyl)-4-(methylsulfanyl)aniline becomes apparent when compared to its analogs (Table 1).
Table 1: Structural Comparison of Selected Aniline Derivatives
- Aryl Substituents : The methylsulfanyl group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl, chloro) in herbicidal analogs, which enhance electrophilicity and reactivity .
Physicochemical Properties and Stability
- Lipophilicity : The 2-methylpropyl group may confer lower logP values compared to 3-phenylpropyl analogs, impacting solubility and bioavailability.
- Stability : Methylsulfanyl groups are prone to oxidative metabolism (e.g., sulfoxidation), which could limit the compound’s half-life in biological systems .
Future Perspectives
Further research should focus on:
Synthetic Optimization : Tailoring catalytic systems (e.g., transition metal catalysts) for higher yields of branched alkylamine derivatives.
Biological Profiling : Screening the target compound against pharmacological or agrochemical targets to validate hypotheses derived from structural analogs.
Stability Studies : Investigating protective strategies (e.g., prodrug formulations) to mitigate metabolic degradation of the methylsulfanyl group.
Biological Activity
N-(2-Methylpropyl)-4-(methylsulfanyl)aniline, also known by its CAS number 1021123-82-9, is a compound that has garnered interest for its potential biological activities. This article delves into the synthesis, biological evaluations, and case studies related to this compound, focusing on its antimicrobial properties and other relevant biological effects.
- Molecular Formula : C_{10}H_{15}S
- Molecular Weight : 195.32 g/mol
- Structure : The compound features a methylsulfanyl group attached to an aniline structure, which is further substituted with a 2-methylpropyl group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound was evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Enterococcus faecalis | Weak |
| Klebsiella pneumoniae | Moderate |
The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. However, it showed weaker effects against Enterococcus faecalis and Klebsiella pneumoniae.
Cytotoxicity Studies
In vitro cytotoxicity assays using human monocytic leukemia cell line THP-1 demonstrated that this compound has a selective cytotoxic effect. The compound's lipophilicity was correlated with its biological activity, suggesting that its structure plays a crucial role in its efficacy.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound. The findings indicated that modifications to the methylsulfanyl group significantly impacted the antimicrobial activity of the compounds. The most effective derivatives maintained the core structure while enhancing lipophilicity, which improved their interaction with bacterial membranes.
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship (SAR) of aniline derivatives. It was found that the introduction of different alkyl groups at the nitrogen atom influenced both antimicrobial and cytotoxic activities. Specifically, compounds with larger alkyl substituents demonstrated increased potency against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
